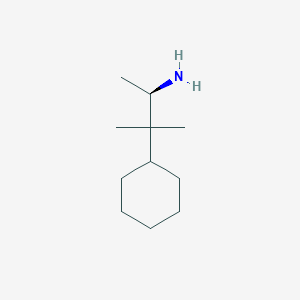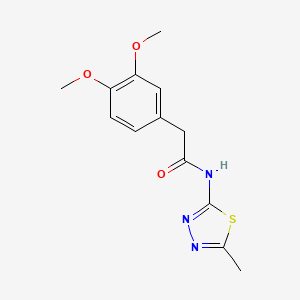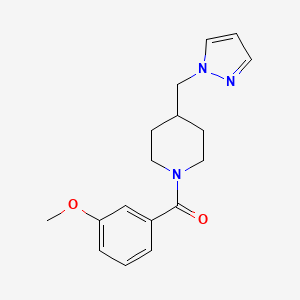![molecular formula C13H21NO3 B2364163 tert-Butyl 6-oxo-2-azaspiro[3.5]nonane-2-carboxylate CAS No. 2306275-77-2](/img/structure/B2364163.png)
tert-Butyl 6-oxo-2-azaspiro[3.5]nonane-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“tert-Butyl 6-oxo-2-azaspiro[3.5]nonane-2-carboxylate” is a chemical compound . It is a solid substance and has a molecular weight of 239.31 . The IUPAC name for this compound is tert-butyl 6-oxo-2-azaspiro[3.5]nonane-2-carboxylate .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature . For instance, the synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate involved several steps, including the treatment of ((1,3-dibromopropan-2-yloxy)methyl)benzene with ethyl cyanoacetate in DMF, followed by heating to 80 °C for 4 hours . The reaction mixture was then cooled, diluted with ethyl acetate, and filtered . The filtrate was washed, dried, and concentrated to give a red oil, which was purified by flash chromatography .Chemical Reactions Analysis
In the synthesis process of a similar compound, tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, several chemical reactions were involved . These included the reaction of ((1,3-dibromopropan-2-yloxy)methyl)benzene with ethyl cyanoacetate in the presence of potassium carbonate . Another reaction involved the reduction of ethyl 3-(benzyloxy)-1-cyanocyclobutanecarboxylate with sodium borohydride .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 239.31 .Scientific Research Applications
- tert-Butyl 6-oxo-2-azaspiro[3.5]nonane-2-carboxylate serves as a valuable building block for the synthesis of diaminopyrimidines, which are used as epidermal growth factor receptor (EGFR) inhibitors . EGFR inhibitors play a crucial role in cancer therapy by targeting the EGFR signaling pathway.
- Researchers utilize tert-butyl 6-oxo-2-azaspiro[3.5]nonane-2-carboxylate in the preparation of γ-butyrolactone derivatives. These derivatives are synthesized via Baeyer-Villiger monooxygenase (BVMO)-catalyzed oxidation . γ-Butyrolactones find applications in organic synthesis and pharmaceuticals.
- The compound can participate in cycloaddition reactions to generate spirocyclobutanes. While zinc-copper couple reactions in 1,2-dimethoxyethane yield spirocyclobutanes, successful outcomes have been observed using zinc powder in dioxane . Spirocyclobutanes have interesting structural features and are relevant in materials science and drug discovery.
EGFR Inhibitors
γ-Butyrolactone Derivatives
Spirocyclobutanes
Safety and Hazards
The compound is labeled with the GHS07 pictogram, and the hazard statements associated with it are H302, H315, H319, H332, and H335 . These statements indicate that the compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, may be harmful if inhaled, and may cause respiratory irritation .
Future Directions
The compound could potentially be used in the synthesis of other compounds. For example, tert-Butyl 7-oxo-2-azaspiro[3.5]nonane-2-carboxylate has been used for the preparation of diaminopyrimidines as EGFR inhibitors . This suggests that “tert-Butyl 6-oxo-2-azaspiro[3.5]nonane-2-carboxylate” could also have potential applications in drug synthesis.
properties
IUPAC Name |
tert-butyl 6-oxo-2-azaspiro[3.5]nonane-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO3/c1-12(2,3)17-11(16)14-8-13(9-14)6-4-5-10(15)7-13/h4-9H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWQAWBCAPKKRFM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CCCC(=O)C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 6-oxo-2-azaspiro[3.5]nonane-2-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-chloro-N-(3,4-dimethylphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2364086.png)
![N-[4-(4-bromophenyl)sulfanylphenyl]-3-(trifluoromethyl)benzamide](/img/structure/B2364087.png)


![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide](/img/structure/B2364090.png)
![3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride](/img/no-structure.png)




![N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B2364099.png)
![N-cyclopentyl-1,7-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2364101.png)
